

5,7-Dimethylbenzo[d]isothiazole: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13000567

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Chemical Identity & Identifiers

5,7-Dimethylbenzo[d]isothiazole is a fused bicyclic heterocycle belonging to the class of 1,2-benzisothiazoles.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of bioisosteres for indole and benzothiophene systems. The 5,7-dimethyl substitution pattern provides unique steric occlusion and lipophilicity profiles, influencing binding affinity in kinase inhibitors and GPCR ligands.[1]

Core Identifiers

Property	Data
CAS Registry Number	1427327-29-4
IUPAC Name	5,7-Dimethyl-1,2-benzisothiazole
Molecular Formula	C ₉ H ₉ NS
Molecular Weight	163.24 g/mol
SMILES	<chem>Cc1cc2nsc2c(C)c1</chem>
InChI	InChI=1S/C9H9NS/c1-6-3-8-9(11-10-4-8)7(2)5-6/h3-5H,1-2H3
InChIKey	UMRIHFYJENTDJA-UHFFFAOYSA-N
PubChem CID	83480400 (Isomer/Related)

Structural Analysis & Properties[5][6]

The benzo[d]isothiazole core consists of a benzene ring fused to an isothiazole ring. The numbering system assigns the sulfur atom as position 1 and the nitrogen as position 2.[1]

- **Electronic Character:** The isothiazole ring is electron-withdrawing, making the benzene ring less susceptible to electrophilic aromatic substitution compared to naphthalene.[1]
- **5,7-Substitution Effect:**
 - **Position 5 (Meta to fusion):** The methyl group at C5 increases lipophilicity and can fill hydrophobic pockets in protein targets (e.g., ATP-binding sites).[1]
 - **Position 7 (Ortho to fusion):** The methyl group at C7 exerts steric pressure on the isothiazole ring, potentially twisting the conformation of N-substituents in derivatives, which is critical for "lock-and-key" receptor fitting.

Calculated Physicochemical Properties[1][7]

- **LogP (Predicted):** ~3.15 (High lipophilicity due to dimethylation).[1]
- **TPSA:** ~26 Å² (Good membrane permeability).[1]

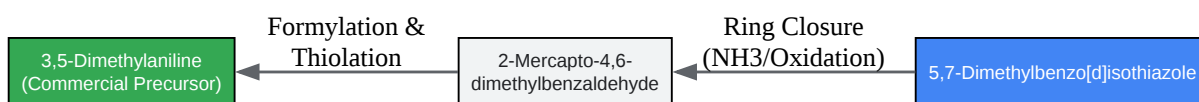
- H-Bond Donors: 0
- H-Bond Acceptors: 2 (N and S interaction).[1]

Synthetic Methodologies

The synthesis of **5,7-dimethylbenzo[d]isothiazole** generally requires constructing the isothiazole ring onto a pre-functionalized benzene scaffold.[1] The most robust protocols involve the cyclization of 2-mercaptobenzaldehydes or 2-(alkylthio)benzaldehydes.[1]

Retrosynthetic Analysis

To achieve the 5,7-dimethyl pattern, the starting material must be a 3,5-dimethylaniline derivative or a 2,4-dimethyl-6-halo-benzaldehyde.[1]



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Figure 1: Retrosynthetic pathway for the 5,7-dimethyl derivative.

Protocol A: Oxidative Cyclization of 2-Mercaptobenzaldehyde Derivatives

This method is adapted from general benzo[d]isothiazole synthesis (Kanai et al., 2013; Devarie-Baez et al., 2010).[1]

Reagents:

- Precursor: 2-Mercapto-4,6-dimethylbenzaldehyde (synthesized via lithiation of 3,5-dimethylbromobenzene followed by DMF quench and sulfur insertion).[1]
- Nitrogen Source: Ammonia (NH₃) or Hydroxylamine-O-sulfonic acid (HSA).[1]
- Oxidant: Hydrogen peroxide (H₂O₂) or Iodine (I₂).[1]

Step-by-Step Workflow:

- Imine Formation: Dissolve 2-mercapto-4,6-dimethylbenzaldehyde (1.0 eq) in MeOH. Add excess ammonia (7N in MeOH) at 0°C. Stir for 1 hour to form the transient imine.
- Oxidative Closure: Add I₂ (1.1 eq) and K₂CO₃ (2.0 eq) to the reaction mixture. The iodine oxidizes the mercaptan to a sulfenyl iodide intermediate, which is attacked by the imine nitrogen.
- Work-up: Quench with saturated Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.[1]
- Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid or oil.[1]

Protocol B: Copper-Catalyzed Annulation (Alternative)

For derivatives where the aldehyde is unstable, a copper-catalyzed reaction using 2-halo-benzamidines with elemental sulfur can be employed.[1]

- Substrate: 2-Bromo-4,6-dimethylbenzamidine.
- Catalyst: CuBr₂ (10 mol%).[1]
- Reagent: S₈ (Elemental Sulfur).[1]
- Conditions: DMF, 100°C, 12h.

Applications in Drug Discovery[1]

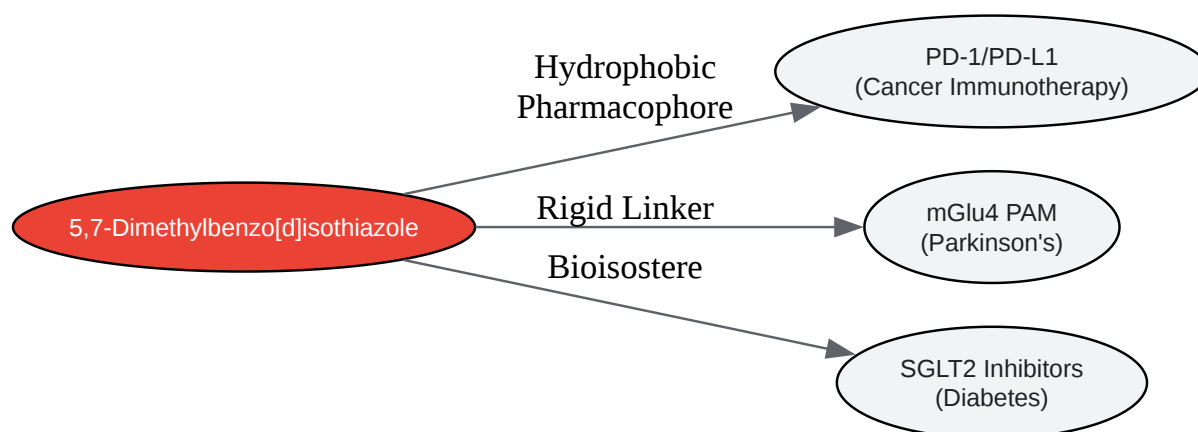
The **5,7-dimethylbenzo[d]isothiazole** moiety is a "privileged structure" in medicinal chemistry, often used to replace indole or naphthalene rings to improve metabolic stability (blocking P450 oxidation sites) or modulate solubility.[1]

Key Biological Targets[1]

- PD-1/PD-L1 Inhibitors: Benzo[d]isothiazole derivatives have been identified as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical checkpoint in cancer

immunotherapy.[1] The 5,7-dimethyl substitution can enhance binding to the hydrophobic cleft of PD-L1.[1]

- mGlu4 Positive Allosteric Modulators (PAMs): Used in Parkinson's disease research, the scaffold provides a rigid core that orients side chains for receptor activation.
- SGLT2 Inhibition: C-Glucoside derivatives of benzo[d]isothiazole are potent SGLT2 inhibitors for type 2 diabetes treatment.[1][2]



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Figure 2: Pharmacological applications of the benzo[d]isothiazole scaffold.[1]

Safety & Handling

- Hazard Statements: Likely H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isothiazoles can be sensitive to light and oxidation over prolonged periods.[1]
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).[1]

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